Benzoic acid morpholin-4-YL ester
Overview
Description
Benzoic acid morpholin-4-YL ester is an organic compound . It consists of a carboxyl group attached to a benzene ring, making it an aromatic carboxylic acid . The term ‘benzoate’ refers to the esters and salts of this compound .
Synthesis Analysis
The synthesis of morpholines, including benzoic acid morpholin-4-YL ester, has been a subject of research. A review describes recent advances in the synthesis of morpholines from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A convenient one-pot synthesis of α-bromo-substituted β-amino acid esters via Michael addition with secondary cyclic amines, such as morpholine, has also been proposed .Molecular Structure Analysis
The molecular structure of benzoic acid morpholin-4-YL ester consists of a benzene ring to which a carboxyl functional group is linked . The molecule consists of 11 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
Benzoic acid morpholin-4-YL ester is a crystalline, colorless solid . It has a molecular weight of 207.23 g/mol . The melting point is 83 °C , and the boiling point is 314.3±52.0 °C . It has a density of 1.22±0.1 g/cm3 .Scientific Research Applications
- Scientific Field : Organic Chemistry
- Application Summary : Morpholines, including morpholin-4-YL ester compounds, are frequently found in biologically active molecules and pharmaceuticals . They are synthesized from 1,2-amino alcohols and related compounds .
- Methods of Application/Experimental Procedures : A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .
- Results/Outcomes : The synthesis of morpholines has seen significant advances, with selected works published since 2013 covered in the source .
- Scientific Field : Organic Chemistry
- Application Summary : A compound similar to “Benzoic acid morpholin-4-YL ester”, known as “3,5-DINITRO-BENZOIC ACID 2-MORPHOLIN-4-YL-ETHYL ESTER”, is available for purchase from chemical suppliers . This suggests that it may be used in various chemical reactions or as a starting material for the synthesis of other compounds .
- Scientific Field : Organic Chemistry
- Application Summary : A compound similar to “Benzoic acid morpholin-4-YL ester”, known as “3,5-DINITRO-BENZOIC ACID 2-MORPHOLIN-4-YL-ETHYL ESTER”, is available for purchase from chemical suppliers . This suggests that it may be used in various chemical reactions or as a starting material for the synthesis of other compounds .
Safety And Hazards
Benzoic acid morpholin-4-YL ester may form combustible dust concentrations in air. It can cause skin irritation and serious eye damage. Prolonged or repeated exposure can cause damage to organs .
Relevant Papers The relevant papers retrieved discuss the synthesis of morpholines and a convenient synthesis of α-bromo-substituted β-amino acid esters .
properties
IUPAC Name |
morpholin-4-yl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-11(10-4-2-1-3-5-10)15-12-6-8-14-9-7-12/h1-5H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTURCWOWVLVNPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1OC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460162 | |
Record name | 4-(Benzoyloxy)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20460162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid morpholin-4-YL ester | |
CAS RN |
5765-65-1 | |
Record name | 4-(Benzoyloxy)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20460162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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